溴代乙酰苯胺

描述

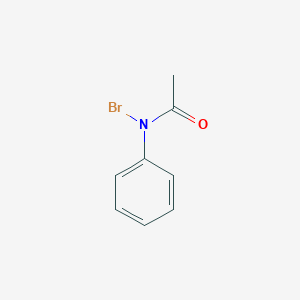

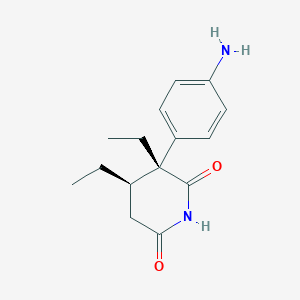

Bromoacetanilide, also known as N-Acetyl-4-bromoaniline, is an organic compound used as a building block in various organic transformations . It has a molecular weight of 214.06 and a molecular formula of C8H8BrNO .

Synthesis Analysis

Bromoacetanilide is synthesized through a bromination process . The process involves the reaction of acetanilide with bromine in the presence of glacial acetic acid . The reaction is an example of electrophilic aromatic substitution . The amino group of acetanilide is protected by the acetyl group, which allows for the bromination to occur primarily at the para position .Molecular Structure Analysis

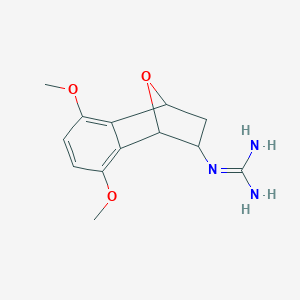

The molecular structure of Bromoacetanilide consists of a benzene ring substituted with a bromine atom and an acetamide group . The presence of these groups contributes to the compound’s reactivity and physical properties .Chemical Reactions Analysis

The primary chemical reaction involving Bromoacetanilide is its synthesis through the bromination of acetanilide . This reaction is an example of electrophilic aromatic substitution, where the bromine atom is added to the benzene ring of the acetanilide .Physical And Chemical Properties Analysis

Bromoacetanilide is a white to light beige crystalline solid with a melting point of 168°C . It is soluble in benzene, chloroform, and ethyl acetate, slightly soluble in alcohol and hot water, and insoluble in cold water . It has a relative density of 1.717 .科学研究应用

解毒机制

溴代乙酰苯胺已在土壤微生物的背景下进行研究,特别是与除草剂甲草胺的解毒机制有关。发现土壤真菌将甲草胺转化为对溴代乙酰苯胺,表明乙酰化是一种解毒策略,防止有害偶氮苯化合物的形成 (Tweedy、Loeppky 和 Ross,1970)。

化学合成与分析

- 对溴代乙酰苯胺已使用绿色化学原理进行合成,展示了一种对环境安全的制备商业重要溴化合物的途径。这种合成避免了有害物质,并利用水作为溶剂 (Pasricha,2021)。

- 它已被纳入与镇痛药汽化特性相关的研究中,揭示了其热行为和汽化动力学 (Vecchio、Catalani、Rossi 和 Tomassetti,2004)。

药物和化学反应

- 在药物研究中,溴代乙酰苯胺衍生物已被合成并评估其抗氧化活性,为新治疗化合物的开发做出贡献 (Abdel-Latif、Keshk、Khalil、Saeed 和 Metwally,2018)。

- 该化合物还被用于合成药物(如萘啶氟沙星)的关键中间体,这一过程还侧重于控制最终产品中的杂质 (Kumar、Bhashkar 和 Bhavsar,2016)。

分析化学应用

溴代乙酰苯胺已用于分析化学中测定各种样品中的溴化物,展示了其在灵敏和选择性检测方法中的效用 (Verma、Sanghi、Jain 和 Gupta,1988)。

教育化学

其合成已用作教育实验,以在大专院校实验室中引入绿色化学概念。这种方法强调更安全、更可持续的化学实践 (Biswas 和 Mukherjee,2017)。

作用机制

安全和危害

Bromoacetanilide is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

未来方向

属性

IUPAC Name |

N-bromo-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-7(11)10(9)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLGGSWAIHNLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908348 | |

| Record name | N-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-bromo-N-phenylacetamide | |

CAS RN |

103373-69-9 | |

| Record name | Bromoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103373699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Bromo-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)

![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)

![Bis[2-(4-methoxyphenoxy)ethyl] Ether](/img/structure/B25237.png)